Vonoprazan Fumarate (TAK-438) is a novel, orally active, potassium-competitive acid blocker (P-CAB) [, , ]. It represents a new class of antisecretory drugs [, ], offering a potent and long-lasting inhibitory effect on gastric acid secretion []. Vonoprazan Fumarate is distinct from traditional proton-pump inhibitors (PPIs) in its mechanism of action, offering advantages such as rapid onset of action and prolonged inhibition of intragastric acidity [].
Vonoprazan fumarate is a novel compound classified as a potassium-competitive acid blocker, primarily utilized in the treatment of acid-related gastrointestinal disorders. It functions as a proton pump inhibitor, offering an alternative to traditional therapies like omeprazole. This compound has gained attention for its rapid onset of action and sustained acid suppression, making it a significant advancement in gastroenterology.
Vonoprazan fumarate was developed by Takeda Pharmaceutical Company and has been marketed under the brand name "Takecab." Its introduction into clinical practice marks a shift in the management of conditions such as gastroesophageal reflux disease and peptic ulcers.
Vonoprazan fumarate belongs to the class of medications known as potassium-competitive acid blockers. Unlike conventional proton pump inhibitors that irreversibly inhibit the proton pump, vonoprazan competitively inhibits the potassium-binding site, leading to effective acid suppression.
The synthesis of vonoprazan fumarate can be achieved through several methods, primarily involving the following key steps:
Recent synthetic routes have focused on enhancing yield and purity while reducing by-products. For example, using cobalt catalysts in reductive amination has shown promise in improving reaction efficiency .
Vonoprazan fumarate has a complex molecular structure characterized by its unique arrangement of atoms:
The structure features a pyrrole ring substituted with a fluorophenyl group and a sulfonamide moiety, contributing to its pharmacological activity.
The compound's structural elucidation has been confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, ensuring its identity and purity .
Vonoprazan fumarate undergoes various chemical reactions during its synthesis and degradation:
High-performance liquid chromatography methods have been developed to analyze vonoprazan fumarate and identify impurities throughout its synthesis . These methods are crucial for quality control in pharmaceutical formulations.
Vonoprazan functions by reversibly binding to the potassium-binding site of H/K-ATPase in gastric parietal cells. This action inhibits the proton pump's activity, leading to decreased gastric acid secretion.
Clinical studies have demonstrated that vonoprazan provides more rapid and sustained acid suppression compared to traditional proton pump inhibitors, making it effective for treating erosive esophagitis and other acid-related conditions .
These properties are critical for formulating effective pharmaceutical products .
Vonoprazan fumarate is primarily used in clinical settings for:
Research continues into additional applications and potential benefits of vonoprazan fumarate in various gastrointestinal disorders .
Vonoprazan fumarate (chemical name: 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate) is a small organic molecule with the molecular formula C₁₇H₁₆FN₃O₂S·C₄H₄O₄ and a molecular weight of 461.46 g/mol [2] [5]. As a fumarate salt, it enhances the aqueous solubility and bioavailability of the free base vonoprazan. The core structure features a pyrrole ring linked to a fluorophenyl group and a methylaminomethyl side chain, with a pyridine-3-sulfonyl moiety critical for target binding [1] [10]. Unlike proton pump inhibitors (PPIs) with benzimidazole scaffolds, vonoprazan’s pyrrole derivative confers acid stability (pKa = 9.06–9.37), eliminating the need for enteric coating [1] [9]. The compound remains intact in acidic environments and rapidly accumulates in parietal cells due to its high pKa, which promotes protonation and tissue trapping [6] [10].
Table 1: Key Chemical Properties of Vonoprazan Fumarate
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₇H₁₆FN₃O₂S·C₄H₄O₄ | Fumarate salt enhances solubility |
Molecular Weight | 461.46 g/mol | Optimized for membrane permeability |
pKa | 9.06–9.37 | Facilitates protonation in acidic environments |
Solubility | Stable in acidic pH; soluble at neutral pH | Allows administration without food restrictions |
Primary Structural Motifs | Fluorophenyl, pyrrole, pyridine-3-sulfonyl | Enables potassium-competitive binding |
Vonoprazan belongs to the pharmacologically distinct class of potassium-competitive acid blockers (P-CABs). It inhibits gastric acid secretion by reversibly and competitively binding to the K⁺ site of H⁺/K⁺-ATPase (proton pump) on parietal cells [1] [8]. Unlike PPIs, which require acid-activated conversion to sulfenamide intermediates for irreversible covalent binding, vonoprazan acts directly on both active and inactive pumps without acid-dependent activation [3] [10]. This mechanism enables immediate inhibition, with peak effect within 1–2 hours post-dose [6].
The high pKa allows vonoprazan to exist predominantly in a protonated, positively charged state in the acidic canaliculi of parietal cells. Here, it achieves concentrations up to 108-fold higher than plasma levels, ensuring sustained target engagement [10]. Its dissociation half-life from H⁺/K⁺-ATPase is 12.5 hours—significantly longer than early P-CABs like SCH28080 (<2 minutes)—due to hydrogen bonding with Tyr799 on the α-subunit [1] [10]. This results in prolonged acid suppression despite reversible binding.
Table 2: Vonoprazan vs. Conventional PPIs: Mechanism of Action
Feature | Vonoprazan (P-CAB) | PPIs (e.g., Lansoprazole) |
---|---|---|
Binding Mechanism | Reversible, K⁺-competitive | Irreversible, covalent |
Activation Required | No; active immediately | Yes; acid-dependent conversion to sulfenamide |
Target State | Active and inactive H⁺/K⁺-ATPase | Only active H⁺/K⁺-ATPase |
Onset of Action | 1–2 hours | 3–5 days for maximal effect |
Influence of Gastric pH | Enhanced stability and accumulation | Degrades at low pH without enteric coating |
Absorption
Vonoprazan fumarate is rapidly absorbed after oral administration, with a time to peak plasma concentration (Tₘₐₓ) of 1.5–3.0 hours [6] [9]. Bioavailability is near-complete and unaffected by food intake; high-fat meals cause only minor increases in Cₘₐₓ (5%) and AUC (15%), deemed clinically insignificant [2] [6]. This contrasts sharply with PPIs, which require dosing before meals to optimize absorption [10].
Distribution
The drug exhibits a large apparent volume of distribution (Vd: 782–1,050 L), indicating extensive tissue penetration [2] [6]. Plasma protein binding is moderate (85–88%), primarily to albumin, and remains constant across therapeutic concentrations [2] [9]. The high pKa drives accumulation in acidic compartments of parietal cells, where tissue concentrations far exceed plasma levels [10].
Metabolism and Excretion
Vonoprazan undergoes extensive hepatic metabolism via cytochrome P450 (CYP) isoforms, primarily CYP3A4, and to lesser extents CYP2B6, CYP2C19, CYP2C9, and CYP2D6 [2] [4]. Non-CYP pathways involve sulfotransferase SULT2A1 [4]. All metabolites are pharmacologically inactive. Excretion occurs predominantly via urine (67%), with feces accounting for 31% [2] [6]. Only 8% of the dose is excreted unchanged in urine, confirming extensive metabolism [6].
Table 3: Key Pharmacokinetic Parameters of Vonoprazan
Parameter | Value | Conditions |
---|---|---|
Tₘₐₓ | 1.5–3.0 hours | Single dose (20 mg) |
Cₘₐₓ | 25.2 ng/mL (single); 37.8 ng/mL (steady-state) | 20 mg dose |
AUC₀–₁₂ₕ | 154.8 ng·h/mL (single); 272.5 ng·h/mL (steady-state) | 20 mg twice daily |
Apparent Vd | 782–1,050 L | Steady-state |
Plasma Protein Binding | 85–88% | Concentration-independent |
Elimination Half-life | 6.8–9 hours | Single and repeated dosing |
Primary Metabolic Route | CYP3A4 (>50%) | Inactive metabolites |
Excretion | Urine (67%), Feces (31%) | Mostly as metabolites |
Vonoprazan demonstrates superior acid suppression compared to conventional PPIs. After a single 20 mg dose, it achieves a mean intragastric pH >4 holding time ratio (HTR) of 63% over 24 hours, escalating to 83–100% after 7 days of dosing [1] [10]. This contrasts sharply with lansoprazole (30 mg), which achieves 45.9% HTR on day 7 [10]. The drug’s rapid onset is evidenced by pH >4 HTR of 62.7–85.6% within 4 hours post-dose (vs. 29.8–43.1% for PPIs) [3] [6].
Nocturnal acid control—a limitation of PPIs—is markedly enhanced with vonoprazan. At night, it maintains pH >4 for 67.9–84.3% of the time versus 12.9–15.3% for esomeprazole or rabeprazole [1]. This 24-hour coverage underpins its clinical efficacy in healing severe esophagitis (Los Angeles Grade C/D), where it achieves 88–96% healing rates versus 53.9–82.6% for PPIs [1] [7]. Acid suppression persists for 24–48 hours after discontinuation due to prolonged parietal cell retention [6] [9].
Table 4: Acid Suppression Efficacy of Vonoprazan vs. PPIs
Parameter | Vonoprazan 20 mg | PPIs (e.g., Lansoprazole 30 mg) | Source |
---|---|---|---|
Mean pH >4 HTR (24h, Day 1) | 62.7–63.3% | 28.1–43.1% | [3] [10] |
Mean pH >4 HTR (24h, Day 7) | 83.4–93.2% | 45.9–64.6% | [1] [10] |
Nocturnal pH >4 HTR | 67.9–84.3% | 12.9–15.3% | [1] |
Healing Rate (Severe EE⁺) | 88–96% | 53.9–82.6% | [1] [7] |
Onset of Action | 1–4 hours | 3–5 days | [6] [10] |
⁺EE: Erosive Esophagitis (LA Grade C/D) |
Vonoprazan is metabolized primarily by CYP3A4, which accounts for >50% of its oxidative metabolism, forming inactive metabolites M-I and M-II [2] [4]. Secondary pathways involve CYP2B6, CYP2C19, CYP2C9, CYP2D6, and SULT2A1 [4] [6]. Unlike PPIs (e.g., omeprazole), vonoprazan’s exposure exhibits minimal dependence on CYP2C19 polymorphism. Population pharmacokinetic studies show only 15–29% differences in AUC between CYP2C19 extensive and poor metabolizers—clinically insignificant due to saturation of metabolic pathways at therapeutic doses [6] [9].
However, vonoprazan is a moderate inhibitor of CYP3A4 and CYP2B6 in vitro, with IC₅₀ values of 22.48 μM and 3.68 μM, respectively [4]. It also inhibits CYP2D6 (IC₅₀: 3.62 μM) and CYP2C9 (IC₅₀: 18.34 μM) but not CYP1A2 or CYP2E1 [4]. This profile necessitates caution with co-administered CYP substrates (e.g., midazolam, bupropion). Conversely, strong CYP3A4 inducers (e.g., rifampicin) reduce vonoprazan exposure by 80%, while inhibitors (e.g., clarithromycin) increase AUC by 1.8-fold [6] [9].
Table 5: Metabolic Pathways and Polymorphism Impact
Metabolic Pathway | Contribution | Polymorphism Impact | Clinical Relevance |
---|---|---|---|
CYP3A4 | Primary (>50%) | Not polymorphic | Inhibitors increase exposure 1.8-fold |
CYP2C19 | Minor (15–20%) | 15–29% AUC difference between EMs/PMs | Insignificant; no dose adjustment needed |
CYP2B6 | Moderate | Polymorphic (e.g., CYP2B66) | Potential variable exposure |
CYP2D6/CYP2C9 | Minor | Polymorphic | Limited impact due to alternative pathways |
SULT2A1 | Non-CYP pathway | Not characterized | Back-up metabolic route |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: